molecular formula C17H14N2O2 B11842160 2-(2-Methoxyphenyl)quinoline-8-carboxamide CAS No. 655222-49-4

2-(2-Methoxyphenyl)quinoline-8-carboxamide

Cat. No.: B11842160
CAS No.: 655222-49-4
M. Wt: 278.30 g/mol
InChI Key: TWORHVUBYWACCA-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)quinoline-8-carboxamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)quinoline-8-carboxamide typically involves the reaction of 2-methoxyaniline with 2-chloroquinoline-8-carboxylic acid. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to obtain the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing continuous flow reactors to enhance the efficiency and yield of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline-8-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Quinoline-8-carboxylic acid derivatives.

    Reduction: Amine derivatives of quinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)quinoline-8-carboxamide involves its interaction with specific molecular targets such as protein kinases. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells. This is achieved through the down-regulation of anti-apoptotic proteins like Bcl-2 and the up-regulation of pro-apoptotic proteins like BAX and Caspase-3 .

Comparison with Similar Compounds

    Quinoline-8-carboxamide: Shares a similar quinoline core structure but lacks the methoxyphenyl group.

    2-Methoxyquinoline: Contains the methoxy group but lacks the carboxamide functionality.

    Quinoline-2-carboxamide: Similar carboxamide functionality but differs in the position of the carboxamide group.

Uniqueness: 2-(2-Methoxyphenyl)quinoline-8-carboxamide is unique due to the presence of both the methoxyphenyl group and the carboxamide functionality. This combination enhances its biological activity and makes it a versatile compound for various applications.

Properties

CAS No.

655222-49-4

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

2-(2-methoxyphenyl)quinoline-8-carboxamide

InChI

InChI=1S/C17H14N2O2/c1-21-15-8-3-2-6-12(15)14-10-9-11-5-4-7-13(17(18)20)16(11)19-14/h2-10H,1H3,(H2,18,20)

InChI Key

TWORHVUBYWACCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC3=C(C=CC=C3C(=O)N)C=C2

Origin of Product

United States

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